N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
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Description
Scientific Research Applications
Cardiac Electrophysiology
Compounds with benzamide structures have shown potential in cardiac electrophysiology studies. For example, N-substituted imidazolylbenzamides have been explored for their class III electrophysiological activity, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Anticancer Activity
Benzothiazole and benzamide derivatives have been synthesized and evaluated for their proapoptotic and anticancer activities. Certain derivatives have demonstrated significant activity against melanoma cell lines, highlighting their potential in cancer therapy (Yılmaz et al., 2015).
Antimalarial and Antiviral Activity
Research has also focused on the antimalarial and antiviral applications of sulfonamide derivatives. These compounds have shown promise in inhibiting physiologically relevant enzymes and possess potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial Evaluation
Novel pyrazolopyrimidines and other heterocyclic compounds containing phenylsulfonyl groups have been synthesized and shown to possess antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Alsaedi et al., 2019).
Drug Metabolism and Biocatalysis
Studies have explored the use of microbial biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This research aids in understanding drug metabolism and the development of more efficient drug delivery systems (Zmijewski et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their role as corrosion inhibitors for carbon steel, showcasing the chemical versatility and applicability of these compounds in industrial settings (Hu et al., 2016).
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S3/c1-4-15-28-22-14-13-19(35(3,30)31)16-23(22)34-25(28)26-24(29)20-7-5-6-8-21(20)27-36(32,33)18-11-9-17(2)10-12-18/h4-14,16,27H,1,15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXSLHTYWRFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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